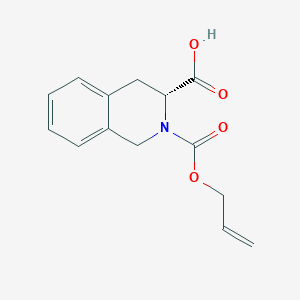
(R)-2-((Allyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the prop-2-en-1-yloxy group: This step involves the esterification of the carboxylic acid group with prop-2-en-1-ol under acidic or basic conditions.
Final functionalization: The final step may involve protecting group strategies and further functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
化学反応の分析
Types of Reactions
(3R)-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the tetrahydroisoquinoline core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
(3R)-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used to study biological pathways and interactions, particularly those involving the tetrahydroisoquinoline core.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of (3R)-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The tetrahydroisoquinoline core is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Tetrahydroisoquinoline: The parent compound, which lacks the additional functional groups.
Isoquinoline: A related compound with a similar core structure but different functionalization.
Quinoline: Another related compound with a similar core but different nitrogen positioning.
Uniqueness
What sets (3R)-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid apart is its specific functionalization, which imparts unique chemical and biological properties. This makes it particularly valuable for targeted applications in research and industry.
特性
分子式 |
C14H15NO4 |
|---|---|
分子量 |
261.27 g/mol |
IUPAC名 |
(3R)-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c1-2-7-19-14(18)15-9-11-6-4-3-5-10(11)8-12(15)13(16)17/h2-6,12H,1,7-9H2,(H,16,17)/t12-/m1/s1 |
InChIキー |
UOZUFZNENNIQDR-GFCCVEGCSA-N |
異性体SMILES |
C=CCOC(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)O |
正規SMILES |
C=CCOC(=O)N1CC2=CC=CC=C2CC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















